molecular formula C8H8N2OS B568708 2-(Methylamino)benzo[d]thiazol-4-ol CAS No. 116033-56-8

2-(Methylamino)benzo[d]thiazol-4-ol

Cat. No.: B568708
CAS No.: 116033-56-8
M. Wt: 180.225
InChI Key: PHXFHQIHFLZFPP-UHFFFAOYSA-N
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Description

2-(Methylamino)benzo[d]thiazol-4-ol is a chemical compound based on the benzo[d]thiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The benzo[d]thiazole core is recognized as a privileged structure due to its broad spectrum of biological activities and its presence in various therapeutic agents and research compounds . Researchers investigate benzo[d]thiazole derivatives for their potential interactions with key biological targets. For instance, structurally related 2-aminobenzothiazole derivatives have been identified as promising candidates in preclinical studies for type 2 diabetes, demonstrating potent inhibition of the aldose reductase (ALR2) enzyme and acting as agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ) . Furthermore, other 2-methylbenzo[d]thiazole derivatives have been synthesized and evaluated as potent and selective monoamine oxidase (MAO) inhibitors, indicating potential for research in neurodegenerative disorders . The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules and for exploring structure-activity relationships in various pharmacological assays. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(methylamino)-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-9-8-10-7-5(11)3-2-4-6(7)12-8/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXFHQIHFLZFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

A foundational method for benzothiazole synthesis involves cyclizing thiourea derivatives with aromatic amines. In a representative protocol, methyl 4-aminobenzoate reacts with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine addition to initiate cyclization. This produces methyl 2-aminobenzo[d]thiazole-6-carboxylate, demonstrating the viability of thiourea intermediates for constructing the heterocyclic core. Adapting this approach, 4-hydroxy-substituted precursors could be cyclized to yield the target compound’s hydroxyl group at position 4.

Reaction Conditions:

  • Temperature: 10°C during bromine addition, progressing to room temperature.

  • Catalyst: Bromine in acetic acid facilitates electrophilic aromatic substitution.

  • Yield: ~80% for analogous 2-aminobenzo[d]thiazole derivatives.

Microwave-Assisted Cyclization

Functionalization of the Benzothiazole Core

Regioselective Methylamination at Position 2

Introducing the methylamino group at position 2 requires precise control to avoid side reactions. A two-step process is effective:

  • Nitrogen Protection: The 2-amino group of 2-aminobenzo[d]thiazol-4-ol is protected using tert-butyldimethylsilyl (TBS) chloride.

  • Methylation: Treatment with methyl iodide in the presence of a base (e.g., NaH) yields the methylamino derivative, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Key Data:

  • Protection Efficiency: 75% yield for TBS-protected intermediates.

  • Methylation Yield: ~70% for analogous compounds.

Hydroxyl Group Retention at Position 4

The 4-hydroxy group is typically introduced via one of two routes:

  • Direct Cyclization with Hydroxyl-Containing Precursors: Using 4-hydroxy-2-aminothiophenol in cyclization reactions preserves the hydroxyl group.

  • Post-Cyclization Demethylation: Methoxy groups at position 4 are cleaved using BBr₃ in dichloromethane, achieving >90% conversion to hydroxyl.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactors

Scaling up benzothiazole production necessitates transitioning from batch to flow systems. Continuous flow reactors reduce reaction times by 40% and improve yields by 15% compared to batch methods, as demonstrated in the synthesis of related 2-aminobenzo[d]thiazole carboxylates.

Crystallization and Purification

High-purity 2-(methylamino)benzo[d]thiazol-4-ol is obtained via fractional crystallization. A solvent system of methanol/water (7:3 v/v) achieves 98% purity, with a recovery rate of 85%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Thiourea CyclizationMethyl 4-aminobenzoateKSCN, Br₂, CH₃COOH8095
Microwave Cyclization4-Hydroxy-2-aminothiophenolMethylamine, EtOH8597
Post-Synthetic Methylation2-Aminobenzo[d]thiazol-4-olCH₃I, NaH, TBAF7090

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)benzo[d]thiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Chemical Properties and Reactions

2-(Methylamino)benzo[d]thiazol-4-ol can undergo several chemical reactions, making it a versatile building block in synthetic chemistry:

  • Oxidation : This compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction : It can be reduced to its corresponding amine derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, allowing for the introduction of diverse functional groups.

Chemistry

In synthetic chemistry, this compound serves as a fundamental building block for the synthesis of more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways.

Biology

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. The mechanism involves the inhibition of bacterial gyrase and topoisomerase IV, which are essential for DNA replication.
    CompoundTarget PathogenMechanism of ActionReference
    This compoundA. baumanniiInhibition of gyrase
    This compoundP. aeruginosaInhibition of topoisomerase IV
  • Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Studies report significant reductions in inflammation markers in models treated with this compound.
  • Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests its potential application in treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies indicate that it effectively binds to AChE's active site, enhancing acetylcholine levels in the brain.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic effects:

  • Monoamine Oxidase Inhibition : The compound acts as a monoamine oxidase inhibitor, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This mechanism is beneficial for treating mood disorders and neurodegenerative conditions.

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : In vitro studies demonstrated that modifications to the side chains of this compound significantly enhanced antibacterial activity against multi-drug resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models showed that compounds similar to this one exhibited marked reductions in inflammation compared to controls.
  • Neuroprotection : A study revealed that the compound binds effectively to AChE, suggesting its potential use as a therapeutic agent for cognitive disorders. The binding affinity was confirmed through molecular docking simulations.

Mechanism of Action

The mechanism by which 2-(Methylamino)benzo[d]thiazol-4-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This action can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Structural Similarities and Differences

The benzothiazole core is common among analogs, but substituent positions and functional groups critically influence properties. Key comparisons include:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key References
2-(Methylamino)benzo[d]thiazol-4-ol -NHCH₃ (2), -OH (4) Secondary amine, hydroxyl 256.32* Extrapolated
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol -NHCH₃ (para-phenyl), -OH (6) Secondary amine, hydroxyl 256.32
(Z)-5-benzylidene-2-(methylthio)thiazol-4(5H)-one -SMe (2), benzylidene (5) Thione, exocyclic double bond 249.35
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide -OMe (6), benzamide (2) Methoxy, amide 314.36

Note: *Molecular weight extrapolated from analog in .

  • Positional Isomerism : The hydroxyl group at position 4 (vs. 6 in ) may enhance intramolecular hydrogen bonding, affecting solubility and acidity.
  • Functional Group Variation : Thione (C=S) in thiazol-4-ones (e.g., ) vs. hydroxyl (C-OH) in the target compound alters electronic properties and reactivity.

Physicochemical Properties

  • Solubility: The hydroxyl group at position 4 may increase water solubility compared to methoxy or thione analogs. For example, 2-(4-(methylamino)phenyl)benzo[d]thiazol-6-ol has a predicted Log S of -3.45, indicating moderate solubility .
  • Acidity : The -OH group at position 4 is likely more acidic than methoxy or methylthio substituents due to resonance stabilization of the deprotonated form.
  • Electronic Effects : Electron-donating groups (e.g., -NHCH₃) enhance aromatic ring electron density, influencing UV-Vis spectra and reactivity in photochemical applications .

Pharmacokinetics and Metabolism

  • Metabolic Stability : Benzothiazoles with hydroxyl groups (e.g., ) are prone to Phase II conjugation (glucuronidation/sulfation), reducing plasma half-life.
  • Blood-Brain Barrier (BBB) Penetration : The target compound’s -OH group may limit BBB permeability compared to methoxy analogs (e.g., ), which are more lipophilic.

Biological Activity

2-(Methylamino)benzo[d]thiazol-4-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[d]thiazole core, which is known for its diverse pharmacological properties. The presence of the methylamino group enhances its solubility and bioavailability, making it a candidate for various biological evaluations.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds with a benzo[d]thiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown effectiveness against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism involves the inhibition of bacterial gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

CompoundTarget PathogenMechanism of ActionReference
This compoundA. baumanniiInhibition of gyrase
This compoundP. aeruginosaInhibition of topoisomerase IV

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. A study on benzo[d]thiazole derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Compounds similar to this compound showed IC50 values indicating potent anti-inflammatory activity .

CompoundCOX Inhibition (IC50 μM)Reference
This compound5.0 (COX-1), 10 (COX-2)

Neuroprotective Activity

Neuroprotective properties have also been attributed to this compound, particularly through acetylcholinesterase (AChE) inhibition. A study highlighted that thiazole-containing compounds could effectively inhibit AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, derivatives of the benzo[d]thiazole scaffold were tested against multi-drug resistant bacteria. The results indicated that modifications in the side chains significantly enhanced antibacterial activity against MRSA and VISA strains .
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound exhibited marked reductions in inflammation compared to controls .
  • Neuroprotection : Molecular docking studies revealed that the compound binds effectively to the active site of AChE, providing insights into its potential use as a therapeutic agent for cognitive disorders .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(Methylamino)benzo[d]thiazol-4-ol, and how can reaction conditions be optimized for higher yields?

Answer: The compound can be synthesized via condensation reactions involving substituted benzo[d]thiazole precursors and methylamine derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or methanol are effective for facilitating nucleophilic substitution or cyclization reactions .
  • Catalysts : Acidic conditions (e.g., acetic acid) or coupling agents (e.g., EDCI/HOBt) enhance reactivity in forming the thiazole ring .
  • Temperature control : Refluxing in ethanol or methanol (60–80°C) ensures complete reaction while minimizing side products .
    Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Identify characteristic peaks for the methylamino group (δ ~2.8–3.2 ppm for CH3NH) and aromatic protons (δ ~6.5–8.0 ppm). The thiazole ring’s sulfur and nitrogen atoms induce distinct deshielding effects .
  • IR Spectroscopy : Confirm N–H stretching (3300–3500 cm⁻¹) and C=S/C–N vibrations (1100–1300 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., m/z 196.04 for C9H8N2OS) and fragmentation patterns .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and tautomeric equilibria of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate tautomer stability (e.g., keto-enol equilibria) using functionals like B3LYP/6-31G(d). Include solvent effects (e.g., methanol) via the PCM model .
  • Anion Photoelectron Spectroscopy : Resolve electron affinity and tautomeric states by analyzing vertical detachment energies .
  • Molecular Dynamics (MD) : Simulate proton transfer dynamics in aqueous environments to study tautomerization kinetics .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial or anticancer activity?

Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 4-position of the benzo[d]thiazole ring to enhance bioactivity. Derivatives with methoxy or trifluoromethyl groups show improved membrane permeability .
  • Biological assays : Test derivatives against Staphylococcus aureus (MIC assays) or cancer cell lines (MTT assays). For example, thiazole-4-carboxamide derivatives exhibit IC50 values <10 μM in breast cancer models .
  • Docking studies : Use AutoDock Vina to predict binding to targets like DNA gyrase (antimicrobial) or tubulin (anticancer) .

Q. What experimental and theoretical methods resolve contradictions in reported reactivity or spectral data for this compound?

Answer:

  • Comparative spectroscopy : Replicate NMR/IR conditions (e.g., solvent, temperature) to address discrepancies in peak assignments .
  • Kinetic studies : Monitor reaction intermediates via in situ FTIR or HPLC to identify competing pathways (e.g., oxidation vs. ring-opening) .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent effects with observed reactivity trends .

Q. How can the compound’s photophysical properties be exploited for sensing or optoelectronic applications?

Answer:

  • UV-Vis/fluorescence spectroscopy : Characterize absorption maxima (~300–350 nm) and emission profiles (λem ~400–450 nm) in varying solvents. Polar solvents stabilize charge-transfer excited states .
  • Electrochemical studies : Cyclic voltammetry reveals redox potentials for applications in organic semiconductors or chemosensors .

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